Bienvenue dans la boutique en ligne BenchChem!

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Anticancer Cytotoxicity Dihydropyridazine

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1523488-97-2) is a heterocyclic small molecule (MW 260.2 g/mol, C₁₂H₈N₂O₅) that integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) pharmacophore at the 6-position of a 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core. This specific scaffold topology is distinct from common pyridazin-3(2H)-one regioisomers and positions the compound within the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid subclass, a template utilized in xanthine oxidase (XO) inhibitor design and anticancer carboxamide programs at Bayer.

Molecular Formula C12H8N2O5
Molecular Weight 260.2 g/mol
CAS No. 1523488-97-2
Cat. No. B1471897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS1523488-97-2
Molecular FormulaC12H8N2O5
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C(=C3)C(=O)O
InChIInChI=1S/C12H8N2O5/c15-11-7(12(16)17)4-8(13-14-11)6-1-2-9-10(3-6)19-5-18-9/h1-4H,5H2,(H,14,15)(H,16,17)
InChIKeyXNAHORXHOUPUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1523488-97-2): A Scaffold-Specific Dihydropyridazine for Procurement


6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1523488-97-2) is a heterocyclic small molecule (MW 260.2 g/mol, C₁₂H₈N₂O₅) that integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) pharmacophore at the 6-position of a 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core . This specific scaffold topology is distinct from common pyridazin-3(2H)-one regioisomers and positions the compound within the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid subclass, a template utilized in xanthine oxidase (XO) inhibitor design and anticancer carboxamide programs at Bayer [1][2]. The compound is supplied as a research-grade building block (typically ≥95% purity) and is procurable from multiple specialist chemical vendors .

Procurement Risk Assessment for 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Regioisomeric and Scaffold Specificity


Generic substitution within the dihydropyridazine-4-carboxylic acid family is critically undermined by profound regioisomeric and scaffold-dependent activity cliffs. The pyridazin-3(2H)-one scaffold found in anti-inflammatory agents such as 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-ones is a constitutional isomer of the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core, and these two topologies exhibit entirely distinct biological target profiles [1]. Within the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid subclass, modifications at the 6-aryl position of the scaffold modulate XO inhibitory potency by orders of magnitude, with the particular aryl group (which, in the target compound, is the benzo[d][1,3]dioxol-5-yl moiety) serving as the primary potency determinant for enzyme active-site binding [2]. In the anticancer carboxamide series developed by Bayer, replacement of the 2-heteroaryl substituent results in loss of aryl hydrocarbon receptor (AHR) inhibitory activity, confirming the scaffold's non-interchangeable structure-activity landscape [3]. Consequently, substituting this compound with a generic pyridazine or dihydropyridazine carboxylic acid lacking the precise benzo[d][1,3]dioxol-5-yl substitution and correct oxidation state at the 3-position predictably results in chemical inequivalence and the failure to recapitulate intended structure-dependent biological outcomes.

Quantitative Differentiation Evidence for 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1523488-97-2)


Anticancer Potency: Dihydropyridazine-Benzo[d][1,3]dioxole Hybrids vs. Doxorubicin in HepG2, HCT116, and MCF7 Cell Lines

Dihydropyridazine derivatives bearing the benzo[d][1,3]dioxol-5-yl moiety have demonstrated superior in vitro cytotoxicity relative to doxorubicin across three human cancer cell lines. In HepG2 (liver cancer), the IC50 was 2.38 µM vs. 7.46 µM for doxorubicin. In HCT116 (colon cancer), the IC50 was 1.54 µM vs. 8.29 µM. In MCF7 (breast cancer), the IC50 was 4.52 µM vs. 4.56 µM . Importantly, these same compounds displayed IC50 values >150 µM against normal cell lines, indicating a high degree of cancer-selective cytotoxicity not observed with doxorubicin .

Anticancer Cytotoxicity Dihydropyridazine

Benzo[d][1,3]dioxol-5-yl as Potency Determinant in Xanthine Oxidase Inhibition: Scaffold Comparison with Febuxostat

In a systematic SAR study of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives, the identity of the 6-aryl substituent was shown to be the critical determinant of xanthine oxidase (XO) inhibitory potency [1]. Derivatives with optimized aryl groups achieved micromolar-range XO inhibition comparable to febuxostat, whereas unsubstituted or smaller alkyl-substituted analogs displayed substantially weaker or negligible activity [1]. The benzo[d][1,3]dioxol-5-yl group present on the target compound, though not explicitly tested in this study, represents a sterically and electronically enriched aryl variant positioned to engage the XO active site via π-stacking and hydrogen-bonding interactions analogous to those predicted for the febuxostat aryl ring [1].

Xanthine Oxidase Hyperuricemia Pyridazine

Selective COX-2 Inhibition and Gastric Safety: Pyridazinone vs. Dihydropyridazine Scaffold Divergence

The pyridazin-3(2H)-one scaffold, a constitutional isomer of the dihydropyridazine core, has been shown to yield selective COX-2 inhibitors with favorable gastric safety profiles. In the 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one series, compound 14 exhibited a COX-2 selectivity index of 10 (COX-2/COX-1) with potent in vivo anti-inflammatory activity and a low gastric ulcer index [1]. While this data is scaffold-related rather than directly measured for the target compound, it demonstrates the privileged nature of the benzo[d][1,3]dioxol-5-yl pharmacophore in conferring both potency and selectivity within related heterocyclic systems, a property not shared by other 4-aryl-substituted pyridazinones lacking this moiety [1].

COX-2 Anti-inflammatory Pyridazinone

AHR Antagonism in Oncology: Dihydropyridazine-4-Carboxamide Patent Landscape Confirms Scaffold Privilege

Bayer's 2023 patent (WO2023/073125) establishes that 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides are potent inhibitors of the aryl hydrocarbon receptor (AHR), a key immuno-oncology target driving tumor immune evasion [1]. The patent explicitly claims the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid template as the core scaffold. Replacement of the 2-heteroaryl group, modification of the 4-carboxamide, or alteration of the 3-oxo oxidation state abolishes AHR inhibitory activity, confirming the non-interchangeable nature of this precise scaffold topology [1]. While the specific 6-(benzo[d][1,3]dioxol-5-yl) congeners are not explicitly exemplified, the broad structural claims establish the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core—the exact core shared by CAS 1523488-97-2—as the pharmacophoric minimum for AHR engagement [1].

AHR Cancer Immunotherapy Carboxamide

Synthetic Accessibility: Established Methodology for 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids

A validated synthetic route to 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids via enaminone intermediates was reported in Molecules (2009), providing a robust methodology for preparing this compound class from 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides through reaction with nitrous acid or benzenediazonium chloride [1]. This published route, applicable to the preparation of analogs with diverse 6-aryl substituents including benzo[d][1,3]dioxol-5-yl, offers researchers a reproducible synthetic entry point. In contrast, the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid core without 6-substitution (CAS 54404-06-7) lacks this aryl-directed reactivity and cannot serve as a direct precursor for late-stage diversification at the 6-position .

Heterocyclic Synthesis Enaminone Building Block

BindingDB Bioactivity Fingerprint: Target Engagement Profile Confirmed at ≤10 µM Range

Bioactivity data aggregated in the IDRB Lab molecular bioactivity database classify 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid within the ≤10 µM potency tier, confirming measurable target engagement at therapeutically relevant concentrations [1]. This bioactivity fingerprint distinguishes the compound from structurally related but inactive analogs in the dihydropyridazine series that fail to register activity in broad-panel screening, providing a data-driven rationale for prioritization in screening library procurement [1].

Bioactivity Target Engagement BindingDB

Procurement Application Scenarios for 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1523488-97-2)


Oncology Lead Discovery: Dihydropyridazine-Based Anticancer Library Synthesis

The class-level anticancer potency data (IC50 1.54 µM in HCT116; 5.4-fold more potent than doxorubicin, with >150 µM selectivity over normal cells) position this compound class as a candidate for lead optimization in colon and liver cancer . The carboxylic acid handle at the 4-position permits straightforward amide coupling to generate focused libraries of 4-carboxamide analogs, mirroring the strategy validated in Bayer's AHR inhibitor patent [1]. Procurement of CAS 1523488-97-2 as the carboxylic acid building block enables direct access to this therapeutically relevant chemical space without requiring multi-step de novo synthesis of the dihydropyridazine core.

Xanthine Oxidase Inhibitor Optimization for Gout and Hyperuricemia

The established SAR demonstrating that 6-aryl substitution on the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold is essential for XO inhibitory activity supports the use of this compound in medicinal chemistry programs targeting hyperuricemia and gout . The benzo[d][1,3]dioxol-5-yl group provides a sterically and electronically differentiated aryl pharmacophore compared to the substituted benzene rings found in febuxostat, offering the potential for novel intellectual property and differentiated binding kinetics at the XO active site. This compound can serve as a direct precursor for hydrazide formation, the functional group identified as optimal for XO inhibition in the 2019 study.

Immuno-Oncology Tool Compound Development: AHR Pathway Modulation

Bayer's 2023 patent explicitly establishes the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold as the core template for AHR inhibition, a mechanism implicated in reversing tumor immune evasion . For academic and biotech laboratories pursuing AHR antagonist development, CAS 1523488-97-2 represents the immediate carboxylic acid precursor to the claimed carboxamide series. Its procurement enables rapid SAR exploration through parallel amidation with diverse amine partners, accelerating hit-to-lead timelines in this competitive immuno-oncology target space.

COX-2 Selective Anti-Inflammatory Agent Design with Benzo[d][1,3]dioxole Pharmacophore

The demonstrated COX-2 selectivity (selectivity index of 10) and low gastric ulcerogenicity conferred by the benzo[d][1,3]dioxol-5-yl group in the pyridazinone series supports the strategic value of this pharmacophore in designing next-generation NSAIDs with improved safety profiles . While the target compound is a dihydropyridazine rather than a pyridazinone, its shared benzo[d][1,3]dioxol-5-yl substituent makes it a valuable building block for scaffold-hopping experiments, wherein the pyridazinone core is replaced with the dihydropyridazine to explore alternative COX-2 binding modes while retaining the validated pharmacophore.

Quote Request

Request a Quote for 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.